2-(Naphthalen-1-yl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-naphthalen-1-ylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)16-10-4-3-9-15(16)14-11-5-7-12-6-1-2-8-13(12)14/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNOPNXFSTUXOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC=CC=C3C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Advanced Chemical Transformations of 2 Naphthalen 1 Yl Benzoic Acid
Regioselective Synthesis of the 2-(Naphthalen-1-yl)benzoic Acid Framework
The construction of the pivotal aryl-aryl bond between the naphthalene (B1677914) and benzene (B151609) rings is the cornerstone of synthesizing this compound. Regioselectivity is paramount, ensuring the formation of the desired 1,2'-linkage.
Aryl-Aryl Bond Formation Methodologies
Transition-metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for the formation of aryl-aryl bonds. The Suzuki-Miyaura and Ullmann couplings are two of the most prominent strategies applicable to the synthesis of this compound.
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide, catalyzed by a palladium complex. For the synthesis of this compound, this can be achieved via two primary routes:
Route A: Coupling of 1-halonaphthalene (e.g., 1-bromonaphthalene) with 2-carboxyphenylboronic acid.
Route B: Coupling of a 2-halobenzoic acid (e.g., 2-iodobenzoic acid) with 1-naphthaleneboronic acid.
These reactions are typically performed in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) in a mixture of organic solvents and water. The mild reaction conditions and high tolerance for various functional groups, including the carboxylic acid moiety, make the Suzuki coupling a highly versatile and preferred method. acs.org
The Ullmann reaction is a classic method that uses copper to promote the coupling of two aryl halides. nih.gov The synthesis of this compound via this method would typically involve the reaction between a 1-halonaphthalene and a 2-halobenzoic acid in the presence of a stoichiometric or catalytic amount of copper, often at elevated temperatures. researchgate.net While historically significant, the classical Ullmann reaction requires harsh conditions and is often limited to aryl halides activated by electron-withdrawing groups. nih.govresearchgate.net Modern modifications using ligands and alternative copper sources have improved the scope and mildness of this transformation. nih.gov
| Methodology | Coupling Partners | Typical Catalyst/Reagent | Key Advantages | Key Disadvantages |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl Halide + Arylboronic Acid | Palladium Complex (e.g., Pd(PPh₃)₄) | Mild conditions, high functional group tolerance, high yields. acs.org | Requires synthesis of organoboron reagents. |
| Ullmann Reaction | Aryl Halide + Aryl Halide | Copper (powder or salt) | Does not require pre-functionalized organometallic reagents. | Harsh reaction conditions, often lower yields, limited substrate scope in classical format. nih.govresearchgate.net |
Multi-Component and One-Pot Synthetic Protocols
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, and one-pot syntheses are highly valued for their efficiency, atom economy, and operational simplicity. ajrconline.orgresearchgate.net While specific MCRs for the direct assembly of this compound are not widely documented, one-pot protocols based on sequential cross-coupling reactions are highly feasible.
Directed C-H Functionalization of this compound Derivatives
Direct C-H functionalization has emerged as a powerful tool for molecular editing, allowing for the introduction of new functional groups without the need for pre-functionalized substrates. In derivatives of this compound, the carboxylic acid group can serve as an effective directing group to control the regioselectivity of these transformations.
Site-Selective ortho-Iodination Reactions
Iodoarenes are valuable synthetic intermediates, particularly for subsequent cross-coupling reactions. The carboxylic acid group in 2-aryl benzoic acids can direct metal catalysts to activate the C-H bonds at the ortho position. A highly site- and chemo-selective C-H iodination of 2-aryl benzoic acid derivatives, including this compound, has been developed. This method employs a formal C(sp²)-H/C(sp²)-I metathesis using 1-iodo-4-methoxy-2-nitrobenzene as a mild iodinating reagent under palladium catalysis. The reaction proceeds under mild conditions to furnish the valuable ortho-iodinated biaryl products.
| Substrate | Product | Yield (%) |
|---|---|---|
| This compound | 2-Iodo-6-(naphthalen-1-yl)benzoic acid | 80% |
| 4-Methyl-2-(naphthalen-1-yl)benzoic acid | 2-Iodo-4-methyl-6-(naphthalen-1-yl)benzoic acid | 81% |
| 4-Methoxy-2-(naphthalen-1-yl)benzoic acid | 2-Iodo-4-methoxy-6-(naphthalen-1-yl)benzoic acid | 85% |
Data sourced from a 2022 study on site-selective C-H iodination.
Remote meta-Arylation Approaches
Functionalizing the C-H bond at the meta-position of a substituted benzene ring is a significant challenge because it is distant from the existing functional group and lacks the electronic bias that often directs ortho- or para-substitution. To overcome this, strategies using removable, U-shaped templates have been developed for benzoic acid derivatives.
In this approach, the carboxylic acid is first condensed with a template, such as a nitrile-containing sulfonamide. This template enforces a rigid conformation that brings a palladium catalyst into close proximity with a remote meta-C-H bond of the benzoic acid ring. This directed palladation enables subsequent functionalization, such as olefination, acetoxylation, or arylation, with high regioselectivity. After the reaction, the template can be cleaved, typically by hydrolysis, to restore the carboxylic acid functionality. This methodology provides a powerful tool for synthesizing complex, multi-substituted aromatic compounds that are otherwise difficult to access. While not specifically demonstrated on this compound in seminal reports, the principle is directly applicable to the benzoic acid portion of the molecule.
Unbiased C-H Bond Functionalization Strategies
Unbiased, or non-directed, C-H bond functionalization refers to reactions that proceed without a directing group and instead rely on the intrinsic electronic or steric properties of the substrate. For a complex molecule like this compound, which possesses numerous distinct C-H bonds on both the electron-rich naphthalene ring and the benzoic acid ring, achieving selectivity in an unbiased fashion is exceptionally challenging. Such reactions would likely yield a complex mixture of isomers, functionalized at the most sterically accessible or electronically activated positions (e.g., the C8 "peri" position or other activated positions on the naphthalene ring). nih.govnih.gov
The vast majority of modern C-H functionalization strategies, therefore, rely on directing groups to achieve site selectivity. The success of directed reactions, such as the ortho-iodination mentioned previously, highlights the necessity of such approaches to overcome the inherent reactivity patterns of the molecule. While research into catalysts and reagents that can selectively functionalize a specific C-H bond based on subtle steric or electronic differences is ongoing, practical and selective synthesis on complex biaryls like this compound predominantly relies on directed C-H activation strategies.
Derivatization and Scaffold Modification of this compound
The structural framework of this compound serves as a versatile platform for a variety of chemical transformations, enabling the generation of a diverse array of derivatives. These modifications are pivotal in fine-tuning the molecule's properties for various applications in materials science and medicinal chemistry. Key derivatization strategies include the formation of heterocyclic adducts, incorporation into complex dye systems, construction of hybrid molecular architectures, and the synthesis of amide and carbamoyl (B1232498) derivatives.
Formation of Heterocyclic Adducts (e.g., Oxadiazoles (B1248032), Imidazoles)
The carboxylic acid moiety of this compound is a key functional group for the synthesis of various heterocyclic systems. Among these, oxadiazoles and imidazoles have garnered significant attention.
Oxadiazoles: The synthesis of 1,2,4-oxadiazole (B8745197) derivatives often proceeds through the reaction of an amidoxime (B1450833) with a carboxylic acid or its activated form. In a potential synthetic pathway, this compound can be converted to its corresponding acyl chloride. This activated intermediate can then react with an appropriate amidoxime to undergo cyclization, yielding a 1,2,4-oxadiazole ring bearing the 2-(naphthalen-1-yl)phenyl substituent. Another common route involves the use of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC·HCl) to facilitate the condensation between the carboxylic acid and the amidoxime, followed by cyclization at elevated temperatures.
Imidazoles: The construction of imidazole (B134444) rings can be achieved through various synthetic methodologies. One prominent method is the Debus-Radziszewski synthesis, which involves the one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. To incorporate the this compound scaffold, it would first need to be transformed into a suitable precursor, such as a derivative containing a 1,2-dicarbonyl moiety or an appropriately substituted aldehyde. Alternatively, multicomponent reactions catalyzed by various agents, including benzoic acid itself, provide an efficient route to highly substituted imidazoles.
Incorporation into Azo Dye Systems
Azo dyes, characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), are a significant class of organic colorants. The synthesis of these dyes typically involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, often a phenol (B47542) or a naphthol derivative.
The this compound scaffold can be integrated into azo dye structures in several ways. One approach involves introducing an amino group onto the naphthalene or benzene ring of the molecule. This amino-functionalized derivative can then be diazotized using sodium nitrite (B80452) in an acidic medium at low temperatures (0-5 °C) to form a diazonium salt. This reactive intermediate is subsequently coupled with a suitable aromatic compound, such as 2-naphthol, in an alkaline solution to yield the final azo dye. The extended conjugation provided by the naphthalene and benzene rings, in conjunction with the azo linkage, is expected to result in intensely colored compounds.
Alternatively, a derivative of this compound that is rich in electrons could act as the coupling component in the azo synthesis. For instance, a hydroxylated version of the molecule could readily react with a pre-formed diazonium salt to generate the corresponding azo dye. The specific position of the hydroxyl group would direct the coupling to either the ortho or para position.
Table 1: Potential Azo Dye Synthesis Strategies Involving this compound Derivatives
| Role of this compound Derivative | Necessary Functional Group | Reaction Steps | Potential Coupling Partner |
| Diazo Component | Amino group (-NH₂) | 1. Diazotization with NaNO₂/HCl | 2-Naphthol |
| Coupling Component | Hydroxyl group (-OH) | 1. Azo coupling with a diazonium salt | Benzenediazonium chloride |
Construction of Hybrid Molecular Architectures
Molecular hybridization is a strategy in medicinal chemistry and materials science that involves combining two or more distinct pharmacophores or molecular scaffolds to create a new single entity with potentially enhanced or novel properties. The this compound framework can serve as a foundational component in the design of such hybrid molecules.
One approach to constructing hybrid architectures is to link the this compound moiety to another bioactive heterocycle. For instance, benzimidazole-based hybrid molecules have been designed by integrating the benzimidazole (B57391) scaffold with other pharmacophoric elements. Similarly, the carboxylic acid group of this compound can be used as a handle to attach other molecular fragments through ester or amide linkages.
Another strategy involves the synthesis of hybrid compounds where the naphthalene and benzoic acid components are part of a larger, fused ring system. For example, the synthesis of naphthalene-based 14-aza-12-oxasteroids has been achieved through a multi-step sequence that includes the formation of an amide bond in a tandem cyclization reaction. This demonstrates the potential for this compound derivatives to be precursors for complex, multi-ring hybrid structures. The design of such hybrids often leverages computational methods like molecular docking to predict their interactions with biological targets.
Carbamoylation and Related Amide Derivatives
The carboxylic acid functionality of this compound is readily converted into amide derivatives through reaction with primary or secondary amines. This transformation is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride. The resulting acyl chloride is then reacted with the desired amine to form the corresponding amide. Alternatively, coupling agents can be employed to facilitate the direct condensation of the carboxylic acid and the amine.
A specific example of a related derivative is 2-(naphthalen-1-ylcarbamoyl)benzoic acid, which can be synthesized from the reaction of phthalic anhydride (B1165640) with 1-naphthylamine. This reaction highlights the utility of anhydride precursors in forming carbamoylbenzoic acid derivatives.
The synthesis of various substituted amide derivatives allows for the introduction of a wide range of functional groups, which can significantly influence the molecule's chemical and physical properties. For instance, the preparation of 1-[(2-substituted phenyl)carbamoyl]naphthalen-2-yl carbamates involves the reaction of a hydroxynaphthalene carboxamide with a carbamate (B1207046) precursor. This illustrates how the core structure can be elaborated with both amide and carbamate functionalities.
**Table 2: Synthesis of Amide Derivatives from 2-(Naphthalen-1-yl)
Coordination Chemistry of 2 Naphthalen 1 Yl Benzoic Acid Derivatives
Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers
The synthesis of MOFs and coordination polymers using carboxylate-functionalized ligands, including those derived from the 2-(naphthalen-1-yl)benzoic acid structure, is typically achieved through solvothermal or hydrothermal methods. acs.orggrafiati.com These techniques involve reacting the organic ligand with a metal salt in a sealed vessel at elevated temperatures, allowing for the slow crystallization of the extended network structure. acs.org The choice of metal ion, solvent, temperature, and the presence of auxiliary ligands can significantly influence the final topology of the resulting framework, leading to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. acs.orgmdpi.com
For instance, a variety of coordination polymers have been successfully synthesized by combining different metal centers like Cadmium(II), Manganese(II), and Nickel(II) with various carboxylate anions under hydrothermal conditions. acs.org The resulting structures can be highly complex, featuring fascinating arrangements such as interpenetrating 3D frameworks and polycatenated or polyrotaxane-like motifs. acs.org The dimensionality and connectivity of the polymer are dictated by the coordination preferences of the metal ion and the bridging modes of the ligand. acs.org For example, the reaction of 5,5′-(1,2-ethynyl)bis-1,3-benzenedicarboxylic acid (a ligand with similar carboxylate functionality) with different metal ions produced a range of structures from 2D layers to 3D frameworks with distinct network topologies like PtS and FLU. acs.org
Metal Complexation Behavior and Ligand Denticity
Common coordination modes for carboxylate ligands include:
Monodentate: One oxygen atom of the carboxylate group binds to a single metal center.
Bidentate Chelating: Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.
Bidentate Bridging: The two oxygen atoms of the carboxylate group bridge two different metal centers. This mode is crucial for the formation of extended 1D, 2D, or 3D coordination polymers.
The denticity of the ligand framework can have a profound effect on the reactivity and properties of the resulting metal complex. rsc.org For example, in a study on cobalt(II) complexes, the denticity of the ligand (bidentate vs. tridentate) determined the pathway of its reaction with nitric oxide, leading to different final products. rsc.org While this compound itself primarily utilizes its carboxylate group for coordination, derivatives can be designed to be polydentate, incorporating additional donor atoms (like nitrogen in Schiff base or triazole derivatives) to create bi- or tri-nuclear complexes and more intricate architectures. bohrium.comnih.gov
Structural Analysis of Coordination Compounds
Structural analyses of related compounds reveal key features. For example, in complexes formed with tin(IV), the carboxylate ligands can lead to monomeric structures with distorted trigonal bipyramidal geometry or tetranuclear structures with complex Sn-O cores. researchgate.net The coordination geometry around the metal center is a fundamental aspect, with common geometries including tetrahedral, square planar, square pyramidal, and octahedral, depending on the metal ion and the number of coordinating atoms. uobaghdad.edu.iqresearchgate.netresearchgate.net
The table below summarizes crystallographic data for representative coordination compounds containing naphthalene (B1677914) and carboxylate functionalities, illustrating the structural diversity.
| Compound Name/Formula | Crystal System | Space Group | Key Structural Features | Reference |
| [Ni2L2(CH3OH)2]n (H2L = 2-(((2-hydroxynaphthalen-1-yl)methylene)amino)acetic acid) | - | - | 2D complex formed by double naphtholate and syn-anti carboxylate bridges. | researchgate.net |
| (E)-N′-((2-hydroxynaphthalen-1-yl)methylene)-2-phenylacetohydrazide | Orthorhombic | Pbca | The molecule is not coplanar; features intermolecular hydrogen bonding. | researchgate.net |
| [Zn(L)(TPA)0.5]·H2O (HL = 2,4-bis-(triazol-1-yl)-benzoic acid) | Monoclinic | P21/c | Forms a 3D framework with a {4.8²}₂{4.8⁵}₂{8} topological symbol. | nih.gov |
| Tetranuclear Dibutyltin(IV) Complex with 3-(2-hydroxynaphthylazo)-benzoic acid | - | - | A bis[dicarboxylatotetraorganodistannoxane] type structure with a non-centrosymmetric Sn₂O₄ core. | researchgate.net |
These structural details are crucial for understanding the relationship between the molecular architecture and the material's properties.
Tunable Electronic and Magnetic Properties of Metal Complexes
The coordination of metal ions to this compound derivatives results in complexes with tunable electronic and magnetic properties, largely dictated by the choice of the metal ion and the specific ligand structure.
Electronic Properties: The electronic properties are often studied using UV-Vis and fluorescence spectroscopy. The large π-conjugated system present in the naphthalenylbenzoic acid ligand can give rise to intraligand π→π* transitions. researchgate.net Upon complexation, new charge transfer bands, such as ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT), may appear. mdpi.com
Many coordination polymers derived from such ligands are luminescent, a property that can be exploited for chemical sensing applications. acs.orgscispace.com For example, complexes of Cd(II) and Zn(II) with triazole-containing benzoic acid ligands have been shown to act as selective fluorescent sensors for detecting specific metal ions like Fe³⁺ or anions like Cr₂O₇²⁻ through fluorescence quenching or enhancement. nih.gov The initial employment of N-naphthalidene-2-amino-5-chlorobenzoic acid in Ni(II) chemistry yielded clusters that exhibited interesting emission behaviors. acs.org
Magnetic Properties: The magnetic properties of these complexes arise from the presence of unpaired electrons on the metal centers. Magnetic susceptibility measurements are used to investigate the nature and strength of the magnetic interactions between adjacent metal ions, which are mediated by the bridging ligands. researchgate.net These interactions can be either ferromagnetic (leading to a parallel alignment of spins) or antiferromagnetic (leading to an anti-parallel alignment). researchgate.netbohrium.com
For instance, a dinuclear copper(II) coordination polymer constructed with m-hydroxybenzoic acid exhibited antiferromagnetic coupling between the Cu(II) ions. acs.org In another study, a linear trinuclear cobalt complex behaved as a mononuclear Co(II) species, while a 2D nickel complex with a related Schiff base ligand showed antiferromagnetic behavior. researchgate.net The ability to tune these magnetic properties by modifying the ligand or metal ion is a key driver for research in this area, with potential applications in molecular magnetism.
Theoretical and Computational Investigations of 2 Naphthalen 1 Yl Benzoic Acid
Density Functional Theory (DFT) Studies on Electronic and Molecular Structures
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate calculations of the electronic structure and properties of molecules. For 2-(naphthalen-1-yl)benzoic acid, DFT studies are crucial for elucidating its three-dimensional geometry, orbital interactions, and charge distribution.
The geometry of this compound is characterized by the spatial arrangement of its naphthalene (B1677914) and benzoic acid moieties. Due to steric hindrance between the ortho-substituted carboxylic acid group and the adjacent aromatic ring, the molecule is not planar. The dihedral angle between the mean plane of the benzene (B151609) ring and the naphthalene ring system is a key parameter in its conformational analysis. For a structurally related compound, 4-(1-naphthyl)benzoic acid, the dihedral angle has been determined to be 49.09 (6)°. A similar non-planar conformation is expected for this compound.
Computational methods, such as DFT calculations using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to find the minimum energy structures. These calculations can predict bond lengths, bond angles, and dihedral angles. For instance, in related ortho-substituted benzoic acids, the planarity of the carboxylic acid group relative to the benzene ring is also a subject of conformational analysis. The rotational barrier around the bond connecting the naphthalene and benzene rings is another important aspect that can be computationally investigated to understand the molecule's flexibility and the stability of its different conformers.
Table 1: Representative Calculated Geometric Parameters for Arylbenzoic Acids (Note: Data for the specific title compound is not available in the cited literature; these values for related compounds are for illustrative purposes.)
| Parameter | 2-Fluorobenzoic Acid (non-planar) | Benzoic Acid (planar) |
|---|---|---|
| O=C-O-H Dihedral Angle (°) | 1.1 | 0.0 |
| C6-C-C=O Dihedral Angle (°) | 158.4 | 180.0 |
| C2-C-C=O Dihedral Angle (°) | -22.9 | 0.0 |
This interactive table illustrates typical geometric parameters calculated for related benzoic acid derivatives.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule.
For aromatic systems like this compound, the HOMO is typically a π-orbital delocalized over the aromatic rings, while the LUMO is a π*-antibonding orbital. DFT calculations are commonly used to determine the energies of these orbitals and the resulting energy gap. While specific data for this compound is scarce, studies on related naphthalene-containing compounds and substituted benzoic acids provide insight into the expected values. For example, a DFT study on a triazole-substituted benzoic acid derivative reported a HOMO-LUMO energy gap of 4.06 eV.
Table 2: Representative HOMO-LUMO Energies and Gaps for Related Aromatic Compounds (Note: Data for the specific title compound is not available in the cited literature; these values are for comparative purposes.)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid rsc.org | -6.303 | -2.243 | 4.06 |
| 3,5-dihydroxy-2-(naphthalen-2-yldiazenyl)benzoic acid researchgate.net | - | - | - |
This interactive table showcases typical HOMO-LUMO energy values for structurally related molecules.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It translates the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. This method is particularly useful for quantifying intramolecular charge transfer (ICT) and the stabilizing effects of electron delocalization.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, prone to nucleophilic attack). Green and yellow denote regions of intermediate potential.
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the carboxylic acid group, making them likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its acidic nature. The aromatic rings would generally show regions of negative potential above and below the plane of the rings, characteristic of π-systems. Such maps provide a clear and intuitive understanding of the molecule's reactive sites. rsc.org
Prediction and Interpretation of Spectroscopic Signatures (e.g., Vibrational Spectra, UV-Vis)
Computational chemistry plays a vital role in predicting and interpreting the spectroscopic properties of molecules. By calculating these properties and comparing them with experimental data, a deeper understanding of the molecular structure and electronic transitions can be achieved.
Vibrational Spectra (IR and Raman): The infrared (IR) and Raman spectra of this compound are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes with a good degree of accuracy. This allows for the assignment of the absorption bands observed in the experimental spectra to specific molecular vibrations.
Key vibrational modes for this compound would include:
O-H stretching: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.
C=O stretching: A strong absorption in the IR spectrum, usually around 1700-1680 cm⁻¹ for aryl carboxylic acids.
C-O stretching and O-H bending: These modes appear in the fingerprint region of the IR spectrum.
Aromatic C-H and C=C stretching: Vibrations associated with the naphthalene and benzene rings.
Table 3: Representative Calculated Vibrational Frequencies for Benzoic Acid (Note: Data for the specific title compound is not available in the cited literature; these values are for illustrative purposes.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3600 (monomer) |
| C=O Stretch | ~1770 |
| Aromatic C-H Stretch | 3000-3150 |
This interactive table presents typical calculated vibrational frequencies for the benzoic acid moiety.
UV-Vis Spectra: The UV-Vis absorption spectrum of this compound is determined by the electronic transitions between its molecular orbitals. Time-dependent DFT (TD-DFT) is a widely used method for calculating the excitation energies and oscillator strengths of these transitions, which correspond to the absorption maxima (λmax) and intensities in the experimental spectrum.
The spectrum is expected to be a superposition of the transitions characteristic of the naphthalene and benzoic acid chromophores, likely with some shifts due to their conjugation and steric interaction. Benzoic acid typically shows absorption bands around 230 nm and 270-280 nm. researchgate.net Naphthalene exhibits more complex absorption features. The theoretical calculations can help to unravel the nature of these electronic transitions, for example, by identifying them as π → π* or n → π* transitions and determining which parts of the molecule are primarily involved in each transition.
Table 4: Representative Experimental UV-Vis Absorption Maxima for Benzoic Acid Derivatives (Note: Data for the specific title compound is not available in the cited literature; these values are for comparative purposes.)
| Compound | Solvent | λmax (nm) |
|---|---|---|
| Benzoic Acid | Aqueous (acidic) | 230, 274 |
This interactive table shows the experimental UV-Vis absorption maxima for benzoic acid under different pH conditions.
Computational Studies in Materials Science Applications (e.g., Corrosion Inhibition)
Theoretical and computational investigations play a crucial role in understanding the mechanisms of action for various compounds in materials science. For this compound, while extensive experimental research on its various properties exists, specific computational studies detailing its application as a corrosion inhibitor are not widely available in publicly accessible literature. However, the principles of computational materials science provide a framework through which its potential efficacy can be predicted and understood.
Computational studies in the field of corrosion inhibition typically employ quantum chemical calculations, such as Density Functional Theory (DFT), and molecular dynamics (MD) simulations. These methods are used to elucidate the relationship between the molecular structure of a potential inhibitor and its protective capabilities. For a molecule like this compound, these studies would focus on several key molecular and electronic properties that are known to influence corrosion inhibition.
The nonplanar structure of this compound is a significant feature that would be a central point of any computational analysis. biosynth.com The spatial arrangement of the naphthalene and benzoic acid moieties influences how the molecule adsorbs onto a metal surface, a critical step in forming a protective barrier against corrosive agents.
Key parameters often calculated in theoretical studies to predict corrosion inhibition efficiency include:
Energy of the Highest Occupied Molecular Orbital (EHOMO): This parameter is related to the electron-donating ability of a molecule. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of a metal, enhancing the adsorption process.
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): This indicates the ability of the molecule to accept electrons from the metal surface. A lower ELUMO value facilitates electron acceptance.
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap suggests higher reactivity of the molecule, which can lead to stronger adsorption on the metal surface.
Dipole Moment (μ): A higher dipole moment can increase the adhesion of the inhibitor molecule to the metal surface.
Mulliken Charges: These calculations help to identify the specific atoms in the molecule that are most likely to be involved in the adsorption process (i.e., the active sites). For this compound, the oxygen atoms of the carboxylic group and the π-electrons of the aromatic rings would be expected to be key interaction sites.
While specific data tables from computational studies on the corrosion inhibition performance of this compound are not available, the following table illustrates the typical quantum chemical parameters that would be investigated in such a study. The values presented here are hypothetical and for illustrative purposes only, as dedicated research for this specific compound is not present in the surveyed literature.
Table 1: Hypothetical Quantum Chemical Parameters for this compound Relevant to Corrosion Inhibition
| Parameter | Hypothetical Value | Significance in Corrosion Inhibition |
|---|---|---|
| EHOMO (eV) | -6.5 | Indicates electron-donating capability |
| ELUMO (eV) | -1.8 | Indicates electron-accepting capability |
| Energy Gap (ΔE) (eV) | 4.7 | Relates to the reactivity and stability of the molecule |
| Dipole Moment (μ) (Debye) | 3.2 | Influences the adsorption process on the metal surface |
| Global Hardness (η) | 2.35 | Measures the resistance to change in electron distribution |
Crystallography and Supramolecular Assembly of 2 Naphthalen 1 Yl Benzoic Acid Systems
Single Crystal X-ray Diffraction Characterization of Solid-State Architectures
Single-crystal X-ray diffraction (SCXRD) is a pivotal technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. For 2-(naphthalen-1-yl)benzoic acid and its derivatives, SCXRD studies provide invaluable insights into their solid-state architectures, revealing the intricate interplay of intermolecular forces that dictate their crystal packing.
Intermolecular Hydrogen Bonding Networks (O-H···O, C-H···O)
Hydrogen bonds are the most significant directional interactions in the crystal engineering of carboxylic acids. In the solid state of this compound systems, a network of intermolecular hydrogen bonds, primarily O-H···O and C-H···O interactions, plays a crucial role in stabilizing the crystal lattice.
Typically, benzoic acid derivatives form centrosymmetric dimers via strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, creating a characteristic R2²(8) ring motif. nih.govresearchgate.net This robust synthon is a recurring feature in the crystal structures of many related compounds. For example, in the crystal structure of 2-[bis-(1-methyl-1H-indol-3-yl)methyl]benzoic acid, such carboxylic acid inversion dimers are observed. nih.gov
Table 1: Hydrogen-Bond Geometry for 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid
| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |
|---|---|---|---|---|
| O3—H1···O1i | 0.91 (2) | 1.83 (2) | 2.7320 (15) | 173.4 (19) |
| C7—H7···O3ii | 0.93 | 2.49 | 3.3215 (19) | 150 |
| C15—H15···O2iii | 0.93 | 2.48 | 3.3152 (16) | 149 |
| C17—H17···O5iv | 0.93 | 2.55 | 3.2821 (18) | 136 |
| C9—H9···O2 | 0.93 | 2.47 | 3.3850 (16) | 169 |
Data sourced from Watanabe et al. (2010) nih.gov
Hirshfeld Surface Analysis of Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By partitioning the crystal space into regions where the electron distribution of a pro-molecule dominates over the pro-crystal, it provides a graphical representation of the molecular shape and its interaction environment.
The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a summary of the intermolecular interactions, with distinct features corresponding to specific contact types. For instance, sharp spikes in the fingerprint plot are characteristic of strong directional interactions like O-H···O hydrogen bonds, while more diffuse regions represent weaker contacts like H···H and C···H interactions. This method provides a deeper understanding of the nature and reciprocity of intermolecular interactions that is not always apparent from conventional structural analysis alone. dntb.gov.uamdpi.comiucr.org
Molecular Conformation and Torsion Angle Analysis in Crystalline States
The conformation of the this compound molecule in the crystalline state is primarily defined by the torsion angle between the naphthalene (B1677914) and benzoic acid ring systems. This angle is a result of the balance between steric hindrance from the ortho-substituted groups and the electronic effects of conjugation. The molecule is inherently non-planar due to steric repulsion between the hydrogen atoms on the naphthalene and benzene (B151609) rings. biosynth.com
In related structures, significant twisting between the aromatic rings is consistently observed. For example, in 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid, the dihedral angle between the naphthalene ring system and the benzene ring is 67.43 (5)°. nih.gov The bridging carbonyl group also introduces specific twists, with its plane forming dihedral angles of 82.64 (6)° and 41.79 (7)° with the naphthalene and benzene rings, respectively. nih.gov
Similarly, in a series of 2-(naphthalen-n-ylamino)-nicotinic acid compounds, which are isosteric to naphthalenylamino-benzoic acids, the molecules are highly twisted. uky.edu The dihedral angles between the two aromatic rings in these systems vary depending on the specific polymorph and substituent position. uky.edu For instance, in the crystal structure of 4-(4-phenylnaphthalen-1-yl)benzoic acid (PNBA), which crystallized with six different conformers, the dihedral angles between the phenyl and naphthalene rings range from 46.75(5)° to 65.85°. cnr.it
Table 2: Selected Torsion Angles for 2-(2,7-dimethoxy-1-naphthoyl)benzoic acid
| Torsion Angle | Angle (°) |
|---|---|
| C2—C1—C11—O1 | -77.60 (16) |
| O1—C11—C12—C13 | -37.07 (17) |
| C12—C13—C18—O2 | -35.33 (19) |
Data sourced from Watanabe et al. (2010) nih.gov
Cocrystal Formation with Complementary Synthons
Cocrystals are multi-component crystalline materials where a drug or active pharmaceutical ingredient (API) is co-crystallized with a benign coformer molecule in a specific stoichiometric ratio. nih.gov This crystal engineering approach has gained significant attention as a method to modify the physicochemical properties of solid-state materials, such as solubility and stability, without altering the chemical structure of the API. nih.gov
The formation of cocrystals is guided by the principles of supramolecular chemistry, relying on non-covalent interactions like hydrogen bonds, π-π stacking, and van der Waals forces to assemble the components into a well-defined crystal lattice. nih.gov The selection of a suitable coformer is crucial and is often based on the concept of supramolecular synthons, which are robust and predictable intermolecular recognition motifs. For carboxylic acids like this compound, the carboxylic acid group is a prime functional group for forming heteromeric synthons with complementary functional groups on coformers, such as pyridine (B92270) or amide groups.
While specific studies on the cocrystals of this compound are not detailed in the provided search results, research on related systems provides a blueprint for potential cocrystal design. For example, studies on fenamic acid derivatives have explored polymorphism and cocrystal salt formation. researchgate.net Furthermore, the co-crystallization of benzoic acid with sodium benzoate (B1203000) demonstrates how even simple components can form complex co-crystals, with the kinetics of formation being influenced by templating molecules in solution. mdpi.com The principles of hydrogen bond competition and cooperation, as studied in systems of hydroxy-benzoic acids and amino-pyridines, are also directly applicable to the design of cocrystals involving this compound. acs.org
Design Principles for Directed Supramolecular Self-Assembly
Supramolecular self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nottingham.ac.uk The design of systems that undergo directed self-assembly relies on encoding molecular recognition information into the constituent building blocks. For this compound systems, the key design elements are the carboxylic acid group, which is a strong hydrogen bond donor and acceptor, and the extended aromatic system of the naphthalene and benzene rings, which can participate in π-π stacking interactions.
The primary principle for directing the self-assembly of these molecules is the formation of robust hydrogen-bonded synthons. nih.govnih.gov The carboxylic acid dimer is a highly predictable homomeric synthon that can drive the formation of one-dimensional chains or tapes. By introducing molecules with complementary functional groups, the assembly can be guided towards the formation of specific heteromeric synthons, leading to more complex architectures.
The balance between hydrogen bonding and other non-covalent forces, such as π-π stacking and van der Waals interactions, is critical in determining the final supramolecular structure. acs.org The large, planar surface of the naphthalene moiety provides an ideal platform for π-π stacking, which can direct the packing of the hydrogen-bonded assemblies into two- or three-dimensional networks. The interplay of these forces can be fine-tuned by modifying the molecular structure, for instance, by introducing substituents that can modulate the electronic properties of the aromatic rings or create steric constraints. researchgate.net
Influence of Substituents on Crystal Packing and Supramolecular Interactions
Studies on related systems have shown that both the size and electronic nature of substituents are important. For example, in 2-(naphthalen-n-ylamino)-benzoic acids, the size of the substituent and its position (isomerization) have been shown to be critical factors in the emergence of polymorphism. uky.edu Larger substituents can lead to different packing arrangements to accommodate the increased steric bulk, often resulting in different polymorphic forms.
In a study of salts prepared from (R)-2-methoxy-2-(1-naphthyl)propanoic acid and (R)-1-arylethylamines, it was found that the size of para-substituents on the phenyl ring of the amine determined the resulting space group of the crystal. mdpi.com Smaller substituents like fluorine and hydrogen led to one space group (P2₁), while larger substituents like methoxy (B1213986) and chlorine resulted in a different space group (C2), demonstrating a clear structure-property relationship. mdpi.com Substituents can also introduce new intermolecular interactions, such as C-H···π, C-H···F, or C-H···O bonds, which further influence the crystal packing. mdpi.com In some cases, substituents can fundamentally alter the primary hydrogen bonding motif, leading to different supramolecular assemblies. nih.gov
Advanced Spectroscopic Characterization Techniques Applied to 2 Naphthalen 1 Yl Benzoic Acid and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. ¹H-NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton of the molecule.
Detailed NMR studies have been conducted on various derivatives of 2-(naphthalen-1-yl)benzoic acid. For instance, the characterization of a derivative formed from a Sonogashira coupling reaction using 1-bromonaphthalene (B1665260) provides insight into the expected spectral features. semanticscholar.org The ¹H-NMR spectrum of this derivative shows characteristic signals for the naphthalene (B1677914) and benzoic acid protons. semanticscholar.org The aromatic protons typically appear as multiplets in the downfield region (δ 7.0–8.5 ppm), with distinct patterns arising from the substitution on both ring systems. semanticscholar.org The carboxylic acid proton, if not exchanged with the deuterated solvent, appears as a broad singlet at a very downfield chemical shift, often above δ 11.0 ppm. semanticscholar.org
In the ¹³C-NMR spectrum, the carbonyl carbon of the carboxylic acid group is typically observed around δ 174.0 ppm. semanticscholar.org The aromatic carbons of the naphthalene and benzene (B151609) rings resonate in the δ 120–150 ppm range. semanticscholar.org The specific chemical shifts and coupling constants are highly sensitive to the substitution pattern on the aromatic rings.
For the derivative 4-((2-hydroxynaphthalen-1-yl) methyleneamino) benzoic acid, ¹H-NMR spectra in CDCl₃ show distinct signals corresponding to the different protons in the molecule, and the ¹³C-NMR spectrum confirms the carbon framework. ijpda.org Similarly, comprehensive ¹H and ¹³C NMR data are available for other related structures like 2-(4-chloro-1-naphthoyl)benzoic acid and 2-([1,1'-biphenyl]-4-carbonyl)benzoic acid, which aid in the structural confirmation of these complex molecules.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for a this compound Derivative semanticscholar.org The following data is for a derivative synthesized using 1-bromonaphthalene in a Sonogashira coupling reaction.
| ¹H-NMR (300 MHz, CDCl₃) | Chemical Shift (δ ppm) | Multiplicity/Coupling Constant (J Hz) | Assignment |
| Protons | 12.10 | brs | -COOH |
| 8.43 | d, J = 8.3 | Naphthalene H | |
| 7.92 – 7.79 | m | Naphthalene H | |
| 7.71 | d, J = 7.1 | Naphthalene H | |
| 7.67 – 7.52 | m | Naphthalene/Benzene H | |
| 7.50 – 7.41 | m | Naphthalene H | |
| 7.04 | t, J = 7.3 | Benzene H | |
| ¹³C-NMR (75 MHz, CDCl₃) | Chemical Shift (δ ppm) | Assignment | |
| Carbons | 174.0 | C=O (Carboxylic Acid) | |
| 144.9 | Aromatic CH | ||
| 133.5 | Aromatic C | ||
| 133.3 | Aromatic C | ||
| 130.1 | Aromatic CH | ||
| 128.3 | Aromatic CH | ||
| 128.1 | Aromatic CH | ||
| 127.5 | Aromatic C | ||
| 126.6 | Aromatic CH | ||
| 126.3 | Aromatic CH | ||
| 125.3 | Aromatic CH | ||
| 121.7 | Aromatic C |
Note: This interactive table is based on data for a closely related derivative and serves as a representative example.
Fourier Transform Infrared (FT-IR) Spectroscopy and Vibrational Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.
In this compound and its derivatives, the FT-IR spectrum is dominated by several key absorptions. A very broad band is typically observed in the region of 3300–2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to hydrogen bonding. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid gives rise to a strong, sharp absorption band typically between 1700 and 1680 cm⁻¹. docbrown.info For example, in 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl]benzoic acid, this peak appears at 1697 cm⁻¹. scirp.orgsemanticscholar.org
Aromatic C=C stretching vibrations from both the naphthalene and benzene rings are observed in the 1625–1465 cm⁻¹ region. docbrown.info C-H stretching vibrations for the aromatic rings appear around 3100–3000 cm⁻¹. scirp.orgsemanticscholar.org The C-O stretching and O-H bending vibrations of the carboxylic acid group also produce characteristic bands in the fingerprint region (below 1500 cm⁻¹). docbrown.info For instance, a derivative, lignin (B12514952) modified with 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl] benzoic acid, shows a C=O stretch at 1745 cm⁻¹ (indicative of an ester linkage) and an N=N stretch at 1541 cm⁻¹. scirp.org
Table 2: Characteristic FT-IR Absorption Bands for a this compound Derivative scirp.orgsemanticscholar.org The following data is for the derivative 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl]benzoic acid.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3294 (broad) | ν(O-H) stretch | Carboxylic Acid O-H |
| 3050 | ν(C-H) stretch | Aromatic C-H |
| 1697 | ν(C=O) stretch | Carboxylic Acid C=O |
| 1600 | ν(C=C) stretch | Aromatic C=C |
| 1508 | ν(N=N) stretch | Azo Group |
| 1350 | ν(C-N) stretch | C-N |
| 1165 | ν(C-O) stretch | C-O |
Note: This interactive table is based on data for a closely related derivative and serves as a representative example.
Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Emission Spectroscopy
Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems. Fluorescence emission spectroscopy measures the light emitted from a molecule after it has absorbed light, offering insights into its electronic structure and environment.
The extended π-conjugated system of this compound, comprising the naphthalene and benzene rings, results in strong UV absorption. A study on the derivative 4-((2-hydroxynaphthalen-1-yl) methyleneamino) benzoic acid shows two broad absorption bands at 270 nm and 355 nm in ethanol, which are attributed to π-π* transitions within the aromatic system. ijpda.org
For photoresponsive derivatives, such as lignin modified with 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl]benzoic acid, the UV-Vis spectrum is crucial for monitoring photochemical reactions. scirp.orgsemanticscholar.org The unmodified chromophore shows a λₘₐₓ at 483 nm, which is red-shifted to 494 nm upon attachment to the lignin core. scirp.orgsemanticscholar.org This red shift indicates a decrease in the HOMO-LUMO energy gap of the conjugated system. scirp.orgsemanticscholar.org
The fluorescence properties are also highly dependent on the molecular structure. The same lignin-modified derivative, when excited at 400 nm, displays an emission maximum at 575 nm. scirp.orgsemanticscholar.org The attachment to a polymer core was found to enhance the fluorescence emission efficiency. scirp.orgsemanticscholar.org Similarly, the derivative 4-((2-hydroxynaphthalen-1-yl) methyleneamino) benzoic acid exhibits fluorescence emission when excited at 270 nm. ijpda.org
Table 3: UV-Vis Absorption and Fluorescence Emission Data for a this compound Derivative scirp.orgsemanticscholar.org The following data is for the derivative 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl]benzoic acid and its lignin-modified form in chloroform.
| Compound | UV-Vis λₘₐₓ (nm) | Fluorescence λₑₘ (nm) | Excitation λ (nm) |
| Chromophore Only | 483 | 552 | 400 |
| Lignin-Modified Chromophore | 494 | 575 | 400 |
Note: This interactive table demonstrates the spectroscopic shifts upon modification of a derivative.
Mass Spectrometry (HRMS, ESI-TOF) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often coupled with soft ionization techniques like Electrospray Ionization (ESI) and a Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of a molecule, serving as definitive proof of its identity.
For derivatives of this compound, HRMS is used to confirm the molecular formula of the synthesized products. For example, in the characterization of (2-(1H-Pyrrol-1-yl)phenyl)(pyrrolidin-1-yl)methanone, HRMS (ESI-TOF) was used to confirm the molecular ion. bldpharm.com The calculated mass for the protonated molecule [M+H]⁺ was 241.1341, and the found mass was 241.1347, a close match that confirms the compound's identity. bldpharm.com
Similarly, for a derivative synthesized from 1-bromonaphthalene, HRMS (APCI-FIA-TOF) was employed. semanticscholar.org The calculated m/z for the protonated molecule [M+H]⁺ was 229.1225, and the experimentally found value was 229.1223, confirming the elemental composition C₁₅H₁₆O₂. semanticscholar.org These examples highlight the critical role of HRMS in unambiguously verifying the successful synthesis of the target molecules. The technique is essential for distinguishing between compounds with similar structures and for ensuring the purity of the sample. nih.gov
Photoinduced Isomerization Studies (for photoresponsive derivatives)
Certain derivatives of this compound, particularly those containing photochromic moieties like an azo group (-N=N-), can undergo reversible photoinduced isomerization. This property is of great interest for the development of molecular switches and light-responsive materials.
A detailed study was conducted on the photoinduced cis-trans isomerization of lignin modified with 4-[(E)-2-(3-hydroxynaphthalen-2-yl)diazen-1-yl] benzoic acid. scirp.orgsemanticscholar.org The azo group in this molecule typically exists in the more stable trans configuration. scirp.orgsemanticscholar.org Upon irradiation with light of a suitable wavelength, the trans isomer can be converted to the cis isomer. scirp.orgsemanticscholar.org This isomerization can be monitored by UV-Vis spectroscopy, as the two isomers have different absorption spectra. scirp.orgsemanticscholar.org
In the study, the changes in the absorption intensity as a function of irradiation time were recorded. scirp.orgsemanticscholar.org The trans-to-cis isomerization is often followed by a thermal or light-induced reverse reaction, allowing the system to be switched back to its original state. semanticscholar.org The research showed that attaching the chromophoric system to the lignin biopolymer core enhanced its light stabilization properties and assisted both the photoisomerization and the reverse thermal conversion. scirp.orgsemanticscholar.org This demonstrates the potential for creating novel, environmentally friendly photoresponsive systems based on derivatives of this compound. semanticscholar.org
Advanced Material Science Applications and Emerging Research Fronts
Application as Building Blocks for Advanced Materials (e.g., MOF Ligands, OLED Materials, COFs)
The rigid and aromatic structure of 2-(naphthalen-1-yl)benzoic acid makes it a promising candidate as a building block for various advanced materials. Chemical suppliers list it as a potential component for Metal-Organic Frameworks (MOFs), Organic Light-Emitting Diode (OLED) materials, and Covalent Organic Frameworks (COFs). bldpharm.combldpharm.com
Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. rsc.orgwpi.edu The properties of MOFs, such as pore size and functionality, can be tuned by carefully selecting the organic linker. rsc.org While specific MOFs constructed from this compound are not prominently reported in the reviewed literature, benzoic acid and its derivatives are commonly used as modulators and linkers in MOF synthesis. researchgate.netnih.gov For example, benzoic acid has been used as a modulator in the synthesis of UiO-66, a well-known zirconium-based MOF, to introduce defects and modify its properties. researchgate.net The naphthalene (B1677914) moiety in this compound could introduce additional porosity and functionality into a MOF structure.
Organic Light-Emitting Diode (OLED) Materials: Naphthalene derivatives are widely used in the development of materials for OLEDs due to their electronic and photophysical properties. While direct application of this compound in OLEDs is not specified, related compounds are utilized. For instance, N-(2-naphthalen-1-yl-2-oxoethyl)prop-2-enamide is mentioned as a building block in organic synthesis for OLEDs. The rigid, planar structure of the naphthalene core is beneficial for charge transport and achieving high emission efficiencies in OLED devices.
Covalent Organic Frameworks (COFs): COFs are porous crystalline polymers formed by the condensation of organic monomers through strong covalent bonds. mdpi.com Similar to MOFs, the choice of building blocks is crucial for determining the structure and function of COFs. mdpi.com Benzoic acid derivatives are employed in the synthesis of COFs. nih.govgoogle.com For example, benzoic acid can act as a modulator in the synthesis of COF films, influencing their morphology and crystallinity. nih.gov The incorporation of this compound into a COF structure could lead to materials with tailored porosity and electronic properties for applications in gas storage, separation, and catalysis.
| Material Class | Role of Naphthalene/Benzoic Acid Derivatives | Potential of this compound |
| MOFs | Benzoic acid is used as a modulator and linker in MOF synthesis. researchgate.netnih.gov | Could serve as a functional linker to create porous materials with specific properties. bldpharm.combldpharm.com |
| OLEDs | Naphthalene derivatives are used for their electronic and photophysical properties. | The naphthalene core could contribute to charge transport and emission characteristics. bldpharm.combldpharm.com |
| COFs | Benzoic acid derivatives act as modulators and building blocks in COF synthesis. nih.govgoogle.com | Could be a building block for creating porous, crystalline polymers with tailored functions. bldpharm.combldpharm.com |
Role in Corrosion Inhibition Mechanisms (as studied via computational and electrochemical methods)
Organic compounds containing heteroatoms and aromatic rings are effective corrosion inhibitors for various metals and alloys. ekb.egmdpi.comresearchcommons.org The mechanism of inhibition typically involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective barrier that hinders the corrosion process. researchcommons.org
While studies focusing specifically on this compound are limited, research on related benzoic acid and naphthalene derivatives provides significant insights. Electrochemical techniques like potentiodynamic polarization (PP) and electrochemical impedance spectroscopy (EIS), coupled with computational methods such as Density Functional Theory (DFT), are powerful tools for investigating corrosion inhibition mechanisms. ekb.egmuc.edu.psresearchgate.netresearchgate.net
Studies on various benzoic acid derivatives have shown that they can act as mixed-type inhibitors, affecting both anodic and cathodic reactions. ekb.egmuc.edu.ps The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. ekb.eg For example, 2-[2-(hydroxybenzylidene)amino] benzoic acid has been shown to be an effective corrosion inhibitor for mild steel in an acidic medium, with its efficiency increasing with concentration. muc.edu.ps
Naphthalene derivatives have also been investigated as corrosion inhibitors. researchgate.netresearchgate.net The presence of the π-electrons in the aromatic naphthalene ring facilitates strong adsorption onto the metal surface. researchgate.net For instance, Naphthalen-2-ylnaphthalene-2-carboxamide has demonstrated high inhibition efficiency for carbon steel in an acidic solution, with its adsorption behavior following the Langmuir isotherm. researchgate.net Computational studies can further elucidate the adsorption mechanism by calculating parameters like the energy of the highest occupied molecular orbital (HOMO), the energy of the lowest unoccupied molecular orbital (LUMO), and the Mulliken atomic charges.
| Inhibitor Type | Key Findings from Studies | Relevance to this compound |
| Benzoic Acid Derivatives | Act as mixed-type inhibitors; adsorption follows Langmuir isotherm. ekb.egmuc.edu.ps | The benzoic acid moiety suggests potential for similar inhibition mechanisms. |
| Naphthalene Derivatives | Strong adsorption on metal surfaces due to π-electrons. researchgate.netresearchgate.net | The naphthalene ring would likely enhance its adsorption and corrosion inhibition properties. |
Potential in Design of Novel Functional Molecules for Diverse Chemical Research
The unique combination of a naphthalene ring and a benzoic acid group in a sterically hindered arrangement makes this compound a versatile platform for the design and synthesis of novel functional molecules. Its atropisomeric nature can be exploited to create chiral ligands for asymmetric catalysis. researchgate.netnih.gov Axially chiral biaryl compounds are privileged structures in many successful chiral ligands and catalysts. researchgate.netnih.gov
Furthermore, the carboxylic acid group can be readily modified to introduce a wide range of functional groups, leading to the synthesis of new derivatives with tailored properties. For example, naphthalimide-benzoic acid conjugates have been designed and synthesized as potential apoptosis-inducing agents for cancer therapy. bohrium.com The synthesis of novel molecular hybrids based on naphthoquinone aromatic hydrazides has also been explored for developing trypanocidal and leishmanicidal agents. scielo.br
The naphthalene moiety itself is a key component in the design of various functional molecules. For instance, 1,2,4-oxadiazole (B8745197) derivatives containing a naphthalene group have been synthesized and evaluated as potential inhibitors for viral proteases. ipbcams.ac.cn The design of sulfamoyl benzoic acid analogues has led to the development of specific agonists for lysophosphatidic acid (LPA) receptors, which are important targets in drug discovery. acs.org
In essence, this compound serves as a valuable starting material or key intermediate for the construction of complex molecules with potential applications in medicinal chemistry, materials science, and catalysis. Its rigid structure and modifiable functional group provide a scaffold for creating a diverse library of compounds for various research purposes. americanchemicalsuppliers.comchemscene.com
Q & A
Q. How can this compound serve as a synthon in metal-organic frameworks (MOFs)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
